

Application Note: Structural Characterization of Aminotriesters using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Aminotriester*

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Introduction

Aminotriesters represent a significant class of organic compounds, frequently encountered as key intermediates and structural motifs in medicinal chemistry and drug development. Their unique combination of amino and multiple ester functionalities imparts specific physicochemical properties that are crucial for biological activity. A thorough structural characterization is paramount to confirm their identity, purity, and to understand their chemical behavior. This application note provides a detailed protocol for the comprehensive characterization of **aminotriesters** using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document outlines the experimental procedures for acquiring and interpreting ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) data, using the representative **aminotriester**, Triethyl 1-aminoethane-1,1,2-tricarboxylate, as a model compound.

Predicted Spectroscopic Data for Triethyl 1-aminoethane-1,1,2-tricarboxylate

To illustrate the application of NMR and mass spectrometry for the characterization of **aminotriesters**, we will use the hypothetical, yet structurally representative, molecule: Triethyl

1-aminoethane-1,1,2-tricarboxylate.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for Triethyl 1-aminoethane-1,1,2-tricarboxylate. These predictions are based on established chemical shift principles and data from similar structural fragments.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.20	q	2H	7.1	-OCH ₂ CH ₃ (from C1 ester)
~4.18	q	2H	7.1	-OCH ₂ CH ₃ (from C1' ester)
~4.15	q	2H	7.1	-OCH ₂ CH ₃ (from C2 ester)
~3.80	d	1H	8.5	CH-NH ₂
~3.50	d	1H	8.5	CH-(C=O) ₂
~2.50	br s	2H	-	-NH ₂
~1.28	t	3H	7.1	-OCH ₂ CH ₃ (from C1 ester)
~1.26	t	3H	7.1	-OCH ₂ CH ₃ (from C1' ester)
~1.24	t	3H	7.1	-OCH ₂ CH ₃ (from C2 ester)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~170.5	C=O (Ester at C1)
~169.8	C=O (Ester at C1')
~168.0	C=O (Ester at C2)
~61.5	-OCH ₂ CH ₃ (from C1 ester)
~61.3	-OCH ₂ CH ₃ (from C1' ester)
~61.0	-OCH ₂ CH ₃ (from C2 ester)
~58.0	CH-NH ₂
~55.0	CH-(C=O) ₂
~14.2	-OCH ₂ CH ₃ (from C1 ester)
~14.1	-OCH ₂ CH ₃ (from C1' ester)
~14.0	-OCH ₂ CH ₃ (from C2 ester)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized **aminotriester**. The primary ionization technique for such polar molecules is Electrospray Ionization (ESI). The predicted key fragmentation patterns under positive ion ESI-MS/MS are detailed below.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI⁺) Data

m/z (Calculated)	Ion Formula	Description
276.1396	$[C_{11}H_{22}NO_6]^+$	$[M+H]^+$
230.1134	$[C_9H_{16}NO_4]^+$	Loss of ethoxy group (-OCH ₂ CH ₃)
202.0821	$[C_8H_{12}NO_3]^+$	Loss of carboethoxy group (-COOCH ₂ CH ₃)
156.0559	$[C_6H_8NO_2]^+$	Loss of two carboethoxy groups
130.0766	$[C_5H_{12}NO_2]^+$	Cleavage adjacent to the amino group

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation

- Weigh 5-10 mg of the purified **aminotriester** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- For quantitative analysis, an internal standard (e.g., tetramethylsilane, TMS) can be added.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
- Ensure the sample height in the NMR tube is adequate to be within the detection region of the instrument's probe (typically 4-5 cm).

2. Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.

- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024 or more scans (due to the low natural abundance of ^{13}C), relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
- 2D NMR (Optional but Recommended):
 - For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ^1H NMR spectrum to deduce proton connectivity.

Mass Spectrometry

1. Sample Preparation

- Prepare a dilute solution of the **aminotriester** sample (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.
- A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and enhance the signal in positive ion mode.

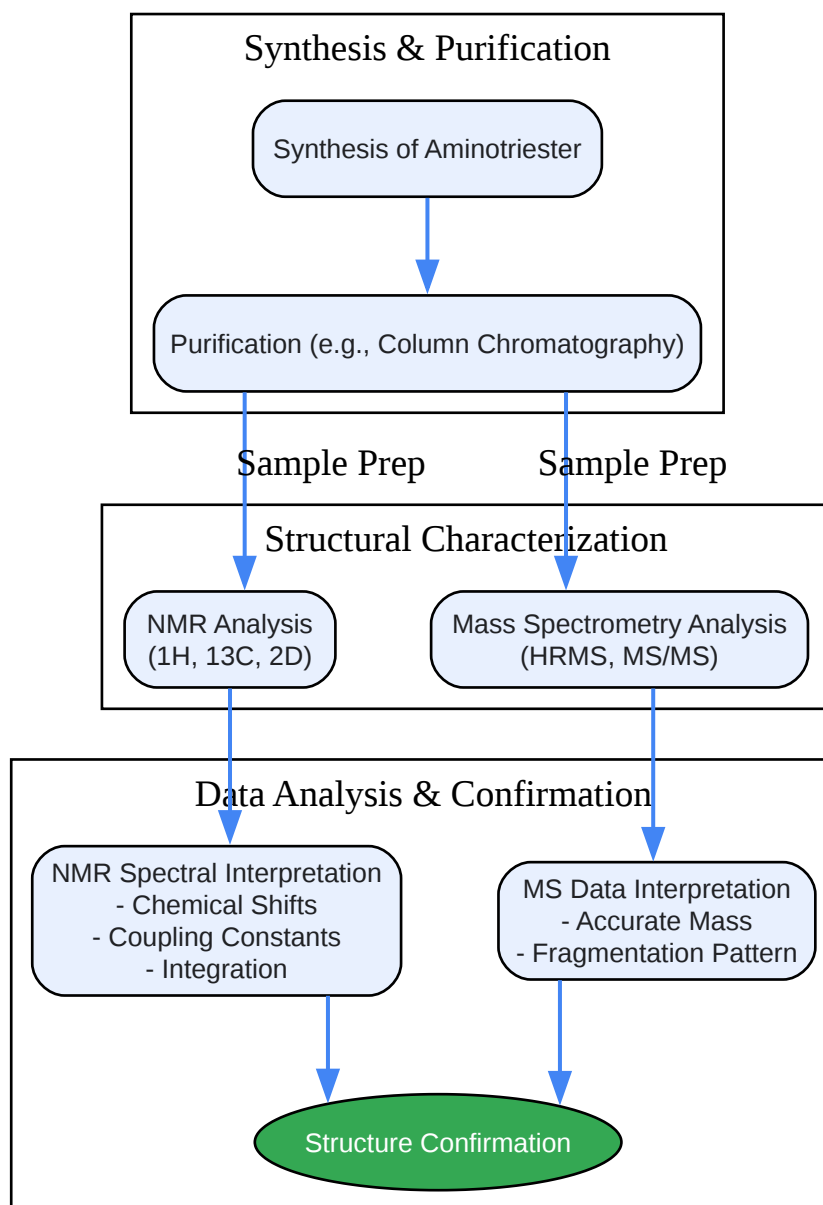
2. Data Acquisition

- Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
- Mode: Positive ion mode ($[M+H]^+$) is typically used for compounds containing basic amino groups.
- Full Scan MS:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to determine the accurate mass of the molecular ion.
- Tandem MS (MS/MS):
 - Select the protonated molecular ion ($[M+H]^+$) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
 - Acquire the product ion spectrum to study the fragmentation pattern.

3. Data Analysis

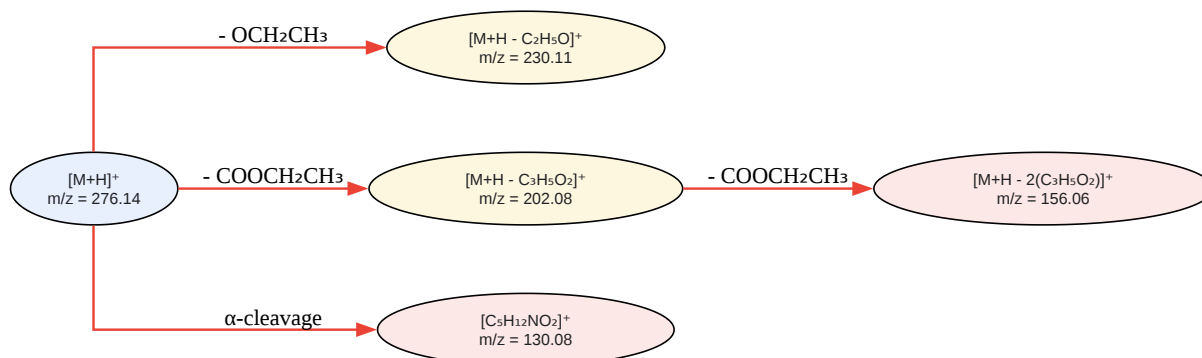
- Determine the elemental composition of the molecular ion from the accurate mass measurement obtained in the full scan MS. The measured mass should be within a few ppm of the calculated mass for the expected molecular formula.
- Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern provides valuable information about the different functional groups and their connectivity within the molecule.

Visualizations



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Figure 1. Experimental workflow for the characterization of **aminotriesters**.



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Figure 2. Proposed ESI-MS/MS fragmentation pathway for Triethyl 1-aminoethane-1,1,2-tricarboxylate.

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